molecular formula C16H15NOS B2589890 2-[(2-phenoxyethyl)sulfanyl]-1H-indole CAS No. 1421069-21-7

2-[(2-phenoxyethyl)sulfanyl]-1H-indole

Cat. No.: B2589890
CAS No.: 1421069-21-7
M. Wt: 269.36
InChI Key: IPUPFUPOJLGSIA-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)sulfanyl]-1H-indole is a synthetic indole derivative characterized by a sulfanyl (-S-) linker connecting the indole core to a phenoxyethyl substituent. This compound has garnered attention in medicinal chemistry for its role as a Binding Function 3 (BF3) site inhibitor of the androgen receptor (AR), a target in prostate cancer therapy. Structural studies reveal that the sulfanyl group and phenoxyethyl chain enhance interactions with hydrophobic pockets in the AR BF3 domain, modulating transcriptional activity and inhibiting cancer cell proliferation .

The compound is synthesized via nucleophilic substitution reactions, where 2-mercapto-1H-indole reacts with 2-phenoxyethyl halides. Its molecular framework has been refined using crystallographic tools like SHELXL, ensuring precise structural validation .

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-7-14(8-3-1)18-10-11-19-16-12-13-6-4-5-9-15(13)17-16/h1-9,12,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPFUPOJLGSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1H-indole typically involves the reaction of indole with 2-phenoxyethylthiol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the nucleophilic substitution reaction with the indole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the phenoxyethyl group.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like acetic acid or chloroform.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified phenoxyethyl groups.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[(2-phenoxyethyl)sulfanyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs Targeting the Androgen Receptor

2-((2-Phenoxyethyl)thio)-1H-benzimidazole
  • Structural Features: Replaces the indole core with a benzimidazole ring, retaining the phenoxyethyl-sulfanyl side chain.
  • Activity: Demonstrates comparable antiandrogen activity to 2-[(2-phenoxyethyl)sulfanyl]-1H-indole in LNCaP prostate cancer cells. However, benzimidazole derivatives exhibit slightly reduced potency in enzalutamide-resistant cell lines, suggesting indole derivatives may offer superior resistance mitigation .
1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (MEPB)
  • Structural Features: Incorporates a benzimidazole core with dual phenoxyethyl substituents, including a methyl group on one aryl ring.
  • Activity : In a Drosophila model of spinal bulbar muscular atrophy (SBMA), MEPB rescues AR-induced toxicity by disrupting co-regulator binding to the AR AF2 domain. This highlights the importance of substituent modifications (e.g., methyl groups) in enhancing target specificity .

Indole Derivatives with Varied Substituents

2-Chloro-5-pentafluorosulfanyl-1H-indole
  • Structural Features: Substitutes the sulfanyl-phenoxyethyl group with a chloro-pentafluorosulfanyl moiety.
  • Activity: Primarily used as a synthetic intermediate. The electron-withdrawing pentafluorosulfanyl group increases metabolic stability but reduces AR binding affinity compared to this compound .
3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole
  • Structural Features : Features a cyclohexylsulfanyl group and nitro substituents on the indole ring.
  • Activity : The bulky cyclohexyl group and nitro moieties disrupt planarity, reducing AR binding but enhancing solubility. This compound is explored for antimicrobial applications rather than oncology .

Functional Analog: Famotidine

  • Structural Features : Contains a sulfanyl-linked thiazole ring and guanidine group.
  • Activity: A histamine H2 receptor antagonist (unrelated to AR targeting). Highlights the versatility of sulfanyl linkages in drug design but underscores the specificity of this compound for the AR BF3 site .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Notable Activity/Application
This compound Indole Phenoxyethyl-sulfanyl Androgen Receptor (BF3) Prostate cancer cell inhibition
2-((2-Phenoxyethyl)thio)-1H-benzimidazole Benzimidazole Phenoxyethyl-sulfanyl Androgen Receptor (BF3) Moderate activity in resistant lines
MEPB Benzimidazole Dual phenoxyethyl, methyl group Androgen Receptor (AF2) SBMA toxicity rescue
2-Chloro-5-pentafluorosulfanyl-1H-indole Indole Chloro-pentafluorosulfanyl N/A Synthetic intermediate
Famotidine Thiazole Guanidine-sulfamoyl H2 Receptor Gastric acid suppression

Key Research Findings

  • Structural Determinants of Activity: The indole core and phenoxyethyl-sulfanyl chain in this compound optimize hydrophobic interactions with the AR BF3 domain, a feature less pronounced in benzimidazole analogs .
  • Resistance Mitigation : Indole derivatives show enhanced efficacy against enzalutamide-resistant prostate cancer compared to benzimidazole-based compounds, likely due to improved steric compatibility with mutated AR variants .
  • Substituent Effects: Electron-donating groups (e.g., methyl in MEPB) enhance co-regulator displacement, while bulky or electron-withdrawing groups (e.g., nitro, pentafluorosulfanyl) redirect activity to non-AR targets .

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